

Application Notes and Protocols for Exametazime in Neurosurgical Infection Imaging

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Compound of Interest

Compound Name: Exametazime

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These application notes provide a detailed overview and protocols for the use of Technetium-99m (99mTc) labeled **exametazime** (also known as hexamethylpropyleneamine oxime or HMPAO) for the scintigraphic imaging of infections in neurosurgery. This technique, which involves the radiolabeling of autologous white blood cells (WBCs), is a valuable tool for the diagnosis and management of suspected intracranial infections, such as brain abscesses and postsurgical infections.^{[1][2]}

Introduction

The diagnosis of neurosurgical infections can be challenging, as clinical symptoms are often nonspecific and conventional imaging modalities like computed tomography (CT) and magnetic resonance imaging (MRI) may lack specificity in differentiating infection from other lesions such as tumors.^{[3][4]} 99mTc-**exametazime** labeled leukocyte scintigraphy offers a functional imaging approach with high sensitivity and specificity for localizing sites of infection.^{[3][4]} The principle of this method lies in the in-vitro labeling of a patient's own leukocytes with 99mTc-**exametazime**. These labeled leukocytes, when reinjected, migrate to areas of infection or inflammation, allowing for their visualization using a gamma camera.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of 99mTc-**exametazime** labeled leukocytes in neurosurgical infection studies.

Table 1: Recommended Administered Activity

| Patient Population | Administered Activity (MBq) | Administered Activity (mCi) | Reference |
|------------------------|-----------------------------|-----------------------------|---------------------|
| Adults | 185–370 | 5–10 | [5] |
| Children | 3.7–7.4 MBq/kg | 0.1–0.2 mCi/kg | [5] |
| Minimum Pediatric Dose | 18–37 | 0.5–1.0 | [5] |

Table 2: Radiation Dosimetry

| Organ | Absorbed Dose (mGy/MBq) |
|-------------------------------------|---|
| Spleen (highest dose) | 0.15 (Adults), 0.48 (Children, 5 years) |
| Whole Body | 1.3 x 10 ⁻³ |
| Effective Dose Equivalent (mSv/MBq) | 0.011 (Adults), 0.034 (Children, 5 years) |

Source:[\[1\]](#)[\[3\]](#)

Table 3: Quality Control Parameters

| Parameter | Acceptance Criteria | Reference |
|---|-------------------------|---|
| Labeling Efficiency (LE) | >40% (typically 50-65%) | [6] |
| Cell Viability (Trypan Blue) | >98% non-staining cells | [1] [6] |
| Radiochemical Purity of ^{99m} Tc-HMPAO | >80% | [7] |
| Release of ^{99m} Tc from Leukocytes (1 hr) | <10% | [1] |

Experimental Protocols

Protocol for Radiolabeling of Autologous Leukocytes with ^{99m}Tc-Exametazime

This protocol is based on established guidelines and should be performed under aseptic conditions.^{[1][8][9]}

Materials:

- 60-mL sterile syringe
- 19 or 20-gauge needle
- Acid-Citrate-Dextrose (ACD) anticoagulant solution
- 6% Hydroxyethyl starch
- Sterile centrifuge tubes (15 mL and 50 mL)
- Sterile pipettes
- Centrifuge
- ^{99m}Tc-pertechnetate eluate (freshly eluted, <2 hours old)
- **Exametazime** (HMPAO) kit (unstabilized)
- 0.9% sterile saline
- Cell-free plasma (CFP) or phosphate-buffered saline (PBS)
- Waterproof gloves and appropriate radiation shielding

Procedure:

- Blood Collection:
 - Prepare a 60-mL syringe with 9 mL of ACD solution.^{[1][9]}

- Using a 19 or 20-gauge needle, slowly and smoothly draw 51 mL of the patient's venous blood into the syringe to prevent cell damage.[\[1\]](#)[\[9\]](#)
- Leukocyte Separation:
 - Gently mix the blood with the anticoagulant.
 - Allow the red blood cells to sediment for approximately 60 minutes.
 - Carefully transfer the leukocyte-rich plasma (supernatant) to a sterile centrifuge tube.
 - Centrifuge the leukocyte-rich plasma at 150g for 5 minutes to obtain a leukocyte pellet.
 - Separate the cell-free plasma (CFP) and reserve it for later steps.
- Preparation of 99mTc-**Exametazime**:
 - Reconstitute a vial of **exametazime** with 99mTc-pertechnetate according to the manufacturer's instructions. Use freshly eluted pertechnetate.[\[1\]](#)
 - The unstabilized form of **exametazime** should be used for leukocyte labeling.[\[5\]](#)
 - Perform quality control to ensure radiochemical purity is >80%.[\[7\]](#) The reconstituted agent should be used within 30 minutes.[\[10\]](#)
- Leukocyte Labeling:
 - Gently resuspend the leukocyte pellet in a small volume of CFP or PBS.
 - Add approximately 750–1,000 MBq of the freshly prepared 99mTc-**exametazime** solution to the cell suspension.[\[1\]](#)[\[9\]](#)
 - Incubate at room temperature for 10-15 minutes, with gentle swirling every 5 minutes to prevent cell sedimentation.[\[1\]](#)[\[11\]](#)
- Washing and Final Preparation:
 - After incubation, add at least 3 mL (preferably up to 10 mL) of CFP to the labeled cell suspension.[\[1\]](#)

- Centrifuge at 150g for 5 minutes.[1]
- Carefully remove and discard the supernatant containing unbound 99mTc-**exametazime**.
- Gently resuspend the labeled leukocyte pellet in 3–5 mL of CFP.[1]
- Quality Control:
 - Labeling Efficiency (LE): Calculate the LE by measuring the radioactivity in the cell pellet and the supernatant before the final resuspension.
 - $LE (\%) = [Activity\ in\ pellet / (Activity\ in\ pellet + Activity\ in\ supernatant)] \times 100$
 - Cell Viability: Perform a Trypan blue exclusion test on a small aliquot of the final cell suspension to ensure high cell viability.[1]
 - Visual Inspection: Visually inspect the final preparation for any clumps or aggregates.
- Administration:
 - Draw the final labeled leukocyte suspension into a syringe.
 - The labeled cells should be reinjected intravenously into the patient as soon as possible, preferably within 1-2 hours of labeling.[5]

Imaging Protocol for Neurosurgical Infection Studies

Patient Preparation:

- No specific patient preparation is required. However, it is advisable to ensure the patient is well-hydrated.
- If steroid treatment is ongoing, it is recommended to discontinue it for 48 hours prior to the scan if clinically feasible, as it may affect leukocyte migration.[12]

Image Acquisition:

- Gamma Camera: A large-field-of-view gamma camera equipped with a low-energy, high-resolution collimator is typically used.

- Energy Window: A 15-20% window centered at the 140 keV photopeak of 99mTc is used.[5]
- Planar Imaging:
 - Anterior and posterior whole-body images, including the head, are acquired.
 - Early images are obtained at 30 minutes to 4 hours post-injection.[13]
 - Delayed images at 18 to 24 hours may be necessary in some cases.[11]
- Single Photon Emission Computed Tomography (SPECT) Imaging:
 - SPECT of the head is crucial for accurate localization of abnormal uptake and is more sensitive than planar imaging.[13]
 - SPECT/CT can further improve diagnostic accuracy by providing anatomical correlation. [13]

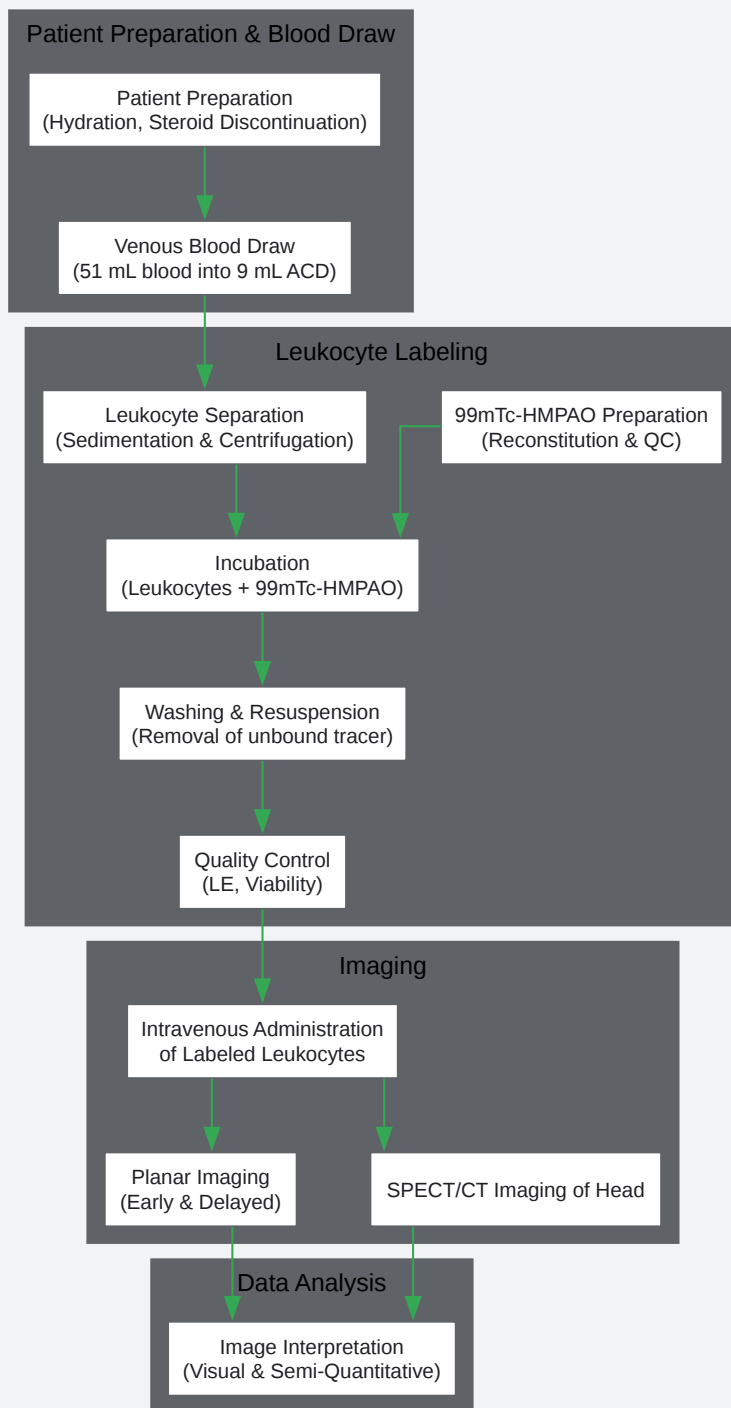
Table 4: Recommended SPECT Acquisition Parameters for Brain Imaging

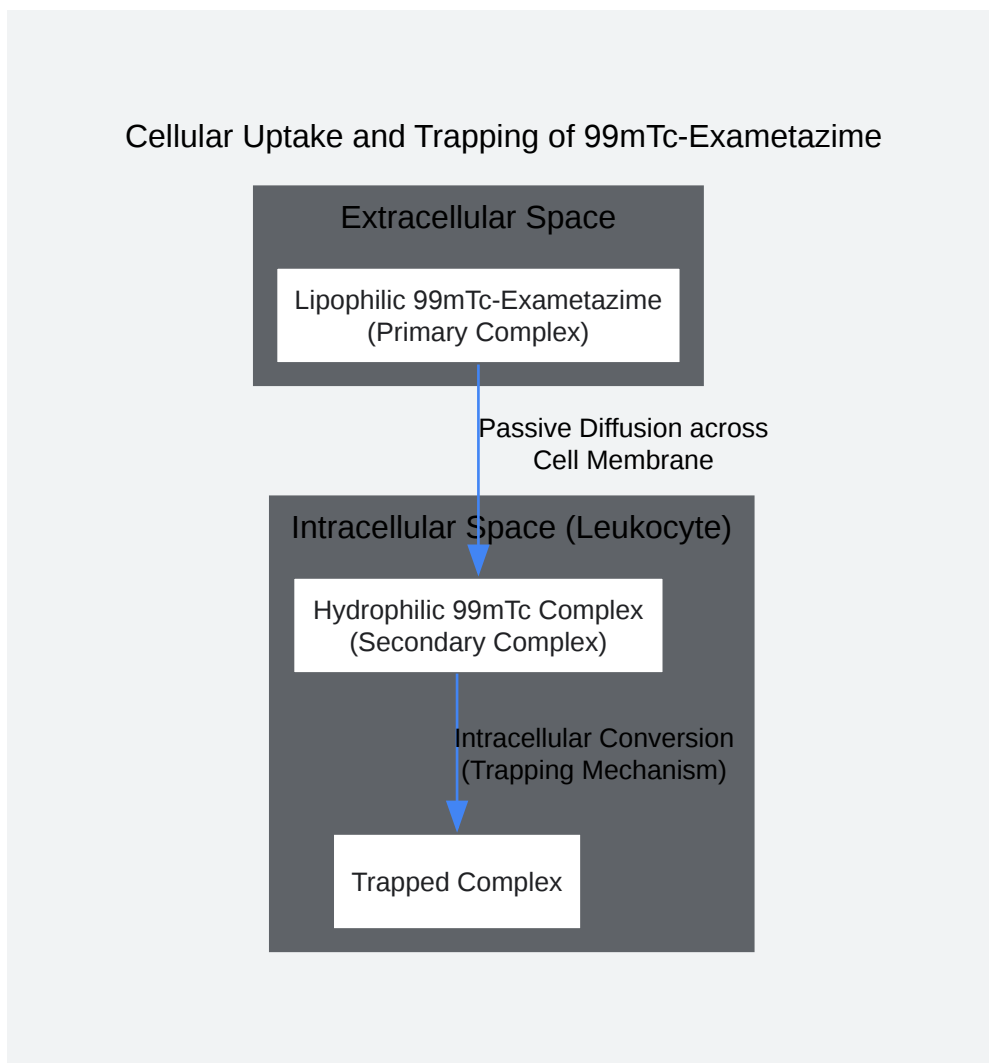
| Parameter | Recommendation | Reference |
|---------------------------------|---|-------------|
| Matrix Size | 128 x 128 | [7][13][14] |
| Rotation | 360° | [7][14] |
| Angular Sampling | <3° | [7] |
| Acquisition Time per Projection | 25-30 seconds | [13][14] |
| Zoom | Adjusted to ensure the head is within the field of view | [7] |
| Reconstruction | Filtered back projection with a Butterworth or similar filter | [13][14] |
| Time from Injection to SPECT | Can be performed as early as 30 minutes post-injection, with optimal image quality often cited at 90 minutes. | [15][16] |

Data Interpretation

- **Normal Distribution:** Physiologic accumulation of ^{99m}Tc -labeled leukocytes is seen in the spleen, liver, and bone marrow.^[1] Renal and bladder activity may be seen due to excretion of unbound or eluted tracer.^[5]
- **Infection:** A focal area of increased uptake that is not consistent with the normal biodistribution is indicative of infection. The intensity of uptake may increase on delayed imaging.
- **Semi-Quantitative Analysis:** While visual interpretation is the primary method, semi-quantitative analysis can be performed by calculating the ratio of uptake in the lesion to a contralateral normal brain region. However, standardized uptake values are not routinely used in clinical practice for this type of scan.

Visualizations

Experimental Workflow for ^{99m}Tc -Exametazime Leukocyte Scintigraphy[Click to download full resolution via product page](#)Caption: Workflow for ^{99m}Tc -**Exametazime** Leukocyte Scintigraphy.



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Caption: Uptake and trapping of ^{99m}Tc -**Exametazime** in leukocytes.

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